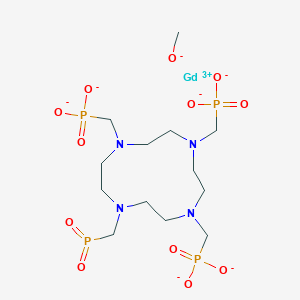

Gd-Dotp

Description

Evolution of Paramagnetic Complexes in Advanced Research

The use of paramagnetic metal ions in research, particularly in the field of nuclear magnetic resonance (NMR), has a rich history. Initially, the presence of paramagnetic centers was often seen as a hindrance due to the significant broadening and shifting of NMR signals. However, over the last few decades, a deeper understanding of the underlying principles has transformed these effects into powerful tools for structural and dynamic analysis. mdpi.comrsc.org

The evolution of paramagnetic NMR spectroscopy has been particularly impactful in structural biology. nih.govresearchgate.net A significant breakthrough was the development of paramagnetic metal binding tags that can be specifically attached to proteins. nih.gov This has facilitated the use of anisotropic paramagnetic restraints to study large protein complexes. nih.gov The journey from simple paramagnetic ions to sophisticated, tailor-made complexes has been driven by the need for greater control over their magnetic and chemical properties. Early research focused on understanding the fundamental interactions between paramagnetic ions and surrounding nuclei. This led to the development of the Solomon-Bloembergen-Morgan theory, which describes paramagnetic relaxation enhancement. nih.gov

The progression from small, simple chelates to larger, more complex macrocyclic structures marks a significant milestone. This evolution was spurred by the necessity for higher stability and greater efficacy. The design of these complexes has become increasingly sophisticated, incorporating features that optimize their performance for specific research applications, from elucidating protein structures to developing responsive probes that can report on their local chemical environment.

Fundamental Principles of Gd(III) Paramagnetism in Magnetic Resonance Relaxation Science

Gadolinium(III) (Gd³⁺) is a lanthanide metal ion with seven unpaired electrons in its 4f shell, which gives it a strong paramagnetic moment. mriquestions.comresearchgate.net This inherent paramagnetism is the cornerstone of its application as a relaxation agent in MRI and NMR. mriquestions.com When a Gd(III) complex is introduced into an aqueous environment, it influences the relaxation times of the surrounding water protons, a phenomenon known as the paramagnetic relaxation enhancement (PRE) effect. nih.gov

The relaxation of water protons is described by two primary time constants: the longitudinal relaxation time (T1) and the transverse relaxation time (T2). Gd(III) complexes accelerate both T1 and T2 relaxation, but their most significant impact in many imaging applications is the shortening of T1, which leads to a brighter signal in T1-weighted images. nih.gov

The mechanism of this relaxation enhancement is multifaceted and can be broken down into inner-sphere, second-sphere, and outer-sphere contributions.

Inner-sphere relaxation involves water molecules that directly coordinate to the Gd(III) ion. mriquestions.com These water molecules have a very close interaction with the paramagnetic center, leading to a highly efficient relaxation enhancement. mriquestions.com The efficiency of this process is dependent on the number of coordinated water molecules (q), the distance between the Gd(III) ion and the water protons (r), and the residence lifetime of the water molecule in the coordination sphere (τM). nih.govresearchgate.net

Second-sphere relaxation pertains to water molecules that are not directly bonded to the Gd(III) ion but are in close proximity, often hydrogen-bonded to the ligand. mriquestions.comfrontiersin.org

Outer-sphere relaxation encompasses the effect on bulk water molecules that diffuse near the paramagnetic complex. mriquestions.com

Significance of Macrocyclic Ligand Design in Research Probe Development

The free Gd(III) ion is toxic, necessitating its encapsulation within a stable chelate to prevent its release in biological systems. nih.gov The design of the ligand that binds to the Gd(III) ion is therefore of paramount importance. Macrocyclic ligands, such as those based on a cyclen (1,4,7,10-tetraazacyclododecane) backbone, have proven to be particularly effective. chemrxiv.org

Macrocyclic ligands offer several advantages over their linear (acyclic) counterparts:

High Thermodynamic and Kinetic Stability: Macrocyclic complexes generally exhibit greater thermodynamic stability and kinetic inertness. rsc.orgd-nb.info This is crucial for preventing the dissociation of the toxic Gd(III) ion. The kinetic inertness, in particular, is considered a critical predictor of in vivo stability. d-nb.info

Structural Rigidity: The rigid framework of macrocyclic ligands helps to optimize the parameters that govern relaxivity. For instance, it can influence the rotational correlation time and the geometry of the coordination sphere. ethz.ch

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYFOYQNLIAGG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27GdN4O12P4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120721-77-9 | |

| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

The Gd Dotp 5−complex: Coordination Chemistry and Synthesis Research

Synthetic Methodologies for 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (DOTP) Ligand

The synthesis of the macrocyclic ligand DOTP (H8DOTP) involves established chemical methodologies. Optimized protocols for the synthesis of DOTP and its derivatives, such as those with hydrophobic substituents or phosphinic acid monoethyl ester groups, have been reported in research. nih.govd-nb.infonih.govacs.org These synthetic routes typically involve functionalization of the cyclen (1,4,7,10-tetraazacyclododecane) core with methylenephosphonic acid groups. acs.org Research efforts have also focused on developing improved synthesis methods for lanthanide complexes with DOTP for specific applications like use as shift reagents. researchgate.net

Coordination Environment of Gd(III) in [Gd(DOTP)]5−

The coordination environment of the Gd(III) ion within the [Gd(DOTP)]5− complex is a key aspect of its chemical behavior and properties. Research indicates that the DOTP ligand is octadentate, coordinating to the Gd(III) ion through its four nitrogen atoms from the cyclen ring and four oxygen atoms from the phosphonate (B1237965) groups. researchgate.net

Elucidation of Hydration State (q = 0) and Coordination Number

A notable characteristic of the [Gd(DOTP)]5− complex is its hydration state. Research consistently shows that in the isolated complex, there are no metal-bound inner-sphere water molecules, meaning its hydration state (q) is 0. acs.orgnih.govmdpi.comresearchgate.net This is in contrast to many other Gd(III) complexes used in research, such as [Gd(DOTA)(H2O)]−, which typically have one inner-sphere water molecule (q=1). acs.orgepfl.chd-nb.info The absence of coordinated water in [Gd(DOTP)]5− implies that the ligand fully saturates the primary coordination sphere of the Gd(III) ion. With the four nitrogen donors and four oxygen donors from the phosphonate groups, the coordination number of Gd(III) in [Gd(DOTP)]5− is 8. researchgate.net

Structural Features and Geometric Analysis (e.g., Monocapped Square Antiprism)

Structural studies, including X-ray crystallography, have been employed to elucidate the geometry of the [Gd(DOTP)]5− complex. Research has shown that the crystal structure of Gd(DOTP) exhibits a monocapped square antiprism structure. acs.orgacs.orgethz.ch This geometry is similar to that observed for Gd(DOTA). acs.orgacs.orgethz.ch In this arrangement, the four nitrogen atoms and four oxygen atoms define the two square bases of a twisted square antiprism (TSA) arrangement around the central Gd(III) ion. researchgate.net While the ideal square antiprism (SA) has a twist angle of 45°, and a square prism (SP) has 0°, the TSA geometry represents an intermediate arrangement. researchgate.net For many eight-coordinate complexes, including [Gd(DOTP)]5−, the twist angle is around 25°, consistent with these intermediate geometries. researchgate.net

Comparative Coordination Chemistry Analysis with Other Macrocyclic Ligands (e.g., DOTA, TETA) in a Research Context

Comparing the coordination chemistry of [Gd(DOTP)]5− with other macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) highlights the influence of the ligand's pendant arms on the resulting complex. DOTA, with its acetate (B1210297) pendant arms, typically forms nine-coordinate complexes with Gd(III), where the metal is coordinated by the four nitrogen atoms, four carboxylate oxygen atoms, and one inner-sphere water molecule, often adopting a capped square antiprism or twisted square antiprism geometry. researchgate.netsemanticscholar.org TETA, a 14-membered macrocycle with acetate arms, also forms complexes with Gd(III). epfl.ch

In contrast, DOTP, with its phosphonate pendant arms, results in an eight-coordinate complex with Gd(III) and a hydration state of zero. researchgate.netacs.orgnih.govmdpi.comresearchgate.net This difference in hydration state is a significant distinction in their coordination chemistry. The phosphonate groups in DOTP are more highly charged (-2 per phosphonate at physiological pH) compared to the carboxylate groups in DOTA and TETA (-1 per carboxylate). This higher charge density and the spatial arrangement of the phosphonate groups lead to the saturation of the Gd(III) coordination sphere by the ligand itself, excluding inner-sphere water molecules. acs.orgnih.gov

Research comparing Gd complexes of DOTP and DOTA has shown that while both macrocyclic ligands form stable complexes, the presence of phosphonate groups in DOTP influences the interaction with solvent molecules in the second coordination shell, leading to different relaxation properties despite the absence of inner-sphere water. acs.orgnih.govepfl.ch

Stability and Kinetic Inertness Studies relevant to Research Applications

The stability and kinetic inertness of Gd(III) complexes are critical factors in their research applications. d-nb.info Macrocyclic ligands like DOTP are known to form highly stable and kinetically inert complexes with lanthanide ions due to the entropic and enthalpic contributions of the macrocyclic effect. d-nb.info

Studies on the stability and kinetic inertness of [Gd(DOTP)]5− have been conducted. Research indicates that macrocyclic Gd complexes, including those derived from cyclen, exhibit greater kinetic inertness compared to acyclic chelates. d-nb.info The strong coordination by the octadentate DOTP ligand contributes to the complex's stability, minimizing the release of free Gd3+, which is a significant concern in certain applications. While specific detailed kinetic studies solely focused on the dissociation of [Gd(DOTP)]5− in various research-relevant conditions were not extensively detailed in the provided snippets, the general understanding from comparative studies with other macrocyclic ligands suggests a high degree of kinetic inertness for Gd-DOTP. nih.govd-nb.info For instance, studies on related phosphonate-based ligands have shown good stability in vitro and in vivo. nih.gov

Relaxometric Properties of Gd Dotp 5−: Advanced Research and Theoretical Frameworks

Nuclear Magnetic Relaxation Dispersion (NMRD) Profiles: Acquisition and Interpretation in Research

Nuclear Magnetic Relaxation Dispersion (NMRD) profiles are a crucial tool for understanding the relaxometric properties of paramagnetic complexes like [Gd(DOTP)]5−. These profiles illustrate the longitudinal relaxivity (r1) as a function of the applied magnetic field strength (expressed as proton Larmor frequency) and temperature acs.orgnih.govmdpi.com. Acquisition of NMRD profiles typically involves measuring the longitudinal relaxation rates (R1 = 1/T1) of water protons in the presence of the paramagnetic complex across a wide range of magnetic field strengths nih.govresearchgate.net. The relaxivity (r1) is then calculated from the slope of the R1 dependence on the concentration of the Gd(III) complex nih.gov.

Interpretation of NMRD profiles provides valuable mechanistic information and allows for the extraction of dynamic parameters influencing relaxivity nih.gov. For small molecule contrast agents, the NMRD profile typically shows a plateau at low fields, followed by a decrease in relaxivity in the 1-10 MHz range, and sometimes a second plateau at higher fields researchgate.net. However, the NMRD profiles of [Gd(DOTP)]5−, particularly when confined or interacting with other species, can exhibit unusual features, such as a marked hump centered around 20 MHz, indicative of restricted mobility or significant second-sphere contributions acs.orgmdpi.com. Analysis of the temperature dependence of NMRD profiles can also reveal information about water exchange dynamics acs.orgnih.gov.

Research involving [Gd(DOTP)]5− embedded in nanogels, for instance, has shown remarkable relaxivity values significantly higher than that of the free complex acs.org. The NMRD profiles of these nanogels displayed a shape characteristic of probes with restricted mobility, and analysis indicated that second-sphere water molecules in fast exchange with the bulk solvent played a fundamental role in the observed relaxivity enhancement acs.orgacs.org.

Theoretical Models of Water Proton Relaxation with Gd(III) Complexes

Adaptations of Solomon-Bloembergen-Morgan (SBM) Theory for q=0 Complexes

For Gd(III) complexes like [Gd(DOTP)]5− that ideally have no inner-sphere water molecules (q=0), the standard SBM theory, which heavily relies on the inner-sphere contribution modulated by the residence time of coordinated water, needs adaptation acs.orgcuni.cz. In the absence of direct metal-bound water, the relaxivity of q=0 complexes is primarily attributed to second-sphere and outer-sphere contributions acs.orgepfl.ch.

While the SBM theory provides a foundation, accurately modeling the relaxation for q=0 complexes requires specific consideration of the interactions with water molecules beyond the first coordination sphere acs.orgepfl.ch. The outer-sphere relaxation, resulting from the translational diffusion of water molecules near the paramagnetic center, is typically described using models that account for the long-range dipolar interaction rsc.orgacs.org. However, for complexes with functional groups capable of strong interactions with water, like the phosphonates in [Gd(DOTP)]5−, the second-sphere contribution becomes particularly significant and requires explicit inclusion in theoretical models epfl.chauremn.org.

Contributions of Second-Sphere and Outer-Sphere Water Molecules

For [Gd(DOTP)]5−, the significant relaxivity observed despite the absence of inner-sphere water is largely explained by the contributions of second-sphere (SS) and outer-sphere (OS) water molecules acs.orgepfl.chauremn.org.

Second-Sphere Contribution: This arises from water molecules in the second coordination sphere that are hydrogen-bonded to the ligand's functional groups, such as the phosphonate (B1237965) groups of DOTP acs.orgepfl.chauremn.org. These water molecules are in relatively close proximity to the Gd(III) ion and their relaxation is enhanced via a dipolar mechanism mri-q.com. The second-sphere contribution is modulated by the lifetime of these hydrogen-bonded water molecules and their reorientation dynamics nih.gov. The strong and long-lived hydrogen bonding interactions between water molecules and the phosphonate groups of [Gd(DOTP)]5− are crucial for its notable second-sphere relaxivity acs.org.

Outer-Sphere Contribution: This results from the long-range dipolar interaction with bulk water molecules that diffuse near the complex acs.orgrsc.org. This contribution is modulated by the translational diffusion of water relative to the complex rsc.org. While present for all Gd(III) complexes, the outer-sphere contribution alone is insufficient to explain the high relaxivity observed for [Gd(DOTP)]5−, highlighting the importance of the second sphere mri-q.com.

Research indicates that the unexpected high relaxivity values for some q=0 complexes like [Gd(DOTP)]5− can only be adequately explained by considering a very strong second-sphere contribution auremn.org. The inclusion of a second-sphere theory is necessary to accurately model the relaxivity data for Gd(III) complexes with functional groups that strongly interact with water auremn.org.

The "Phosphorus Acid Effect" on Water Dynamics and Proton Exchange

The presence of phosphonate groups in ligands like DOTP has been associated with a phenomenon sometimes referred to as the "phosphorus acid effect" acs.orgscispace.comresearchgate.net. These groups are effective at generating second-sphere relaxivity due to their ability to form strong hydrogen bonding interactions with water molecules researchgate.net. This interaction can organize water molecules in the vicinity of the complex, creating an extensive hydrogen bond network nih.gov.

Key Molecular Parameters Influencing Relaxivity in Research Settings

The relaxivity of a Gd(III) complex is influenced by several molecular parameters mdpi.comcuni.czresearchgate.netacs.orguni-mainz.deugent.be. For small, rapidly tumbling complexes, the main parameters governing efficacy at clinical field strengths are the number of inner-sphere water molecules (q), the water exchange rate (kex or 1/τM), and the rotational correlation time (τR) rsc.orgnih.gov. For complexes like [Gd(DOTP)]5− where inner-sphere water is absent, the focus shifts to parameters governing second-sphere and outer-sphere relaxation, although rotational dynamics still play a role acs.orgepfl.ch.

Rotational Correlation Time (τR)

The rotational correlation time (τR) describes the rate of reorientation of the metal ion-solvent nucleus vector mri-q.com. It reflects how quickly the complex tumbles in solution acs.orgnih.gov. Molecular tumbling modulates the magnetic dipolar interaction between the paramagnetic ion and water protons, and thus predominantly controls relaxivity, particularly for small molecules acs.org.

For small, rapidly tumbling complexes, τR is short, leading to modest relaxivity values acs.org. However, increasing the molecular weight or restricting the motion of the complex, for example, by binding to a macromolecule or embedding it in a nanostructure, can significantly increase τR acs.orgthno.orgscispace.com. A longer τR can lead to enhanced relaxivity, especially at lower magnetic field strengths scispace.com.

Table 1: Illustrative Relaxivity Values for [Gd(DOTP)]5−

| Environment | Magnetic Field (MHz) | Temperature (°C) | Relaxivity (r1, mM−1 s−1) | Source |

| Free in solution | 20 | 25 | ~4-7 | acs.orgacs.org |

| Embedded in NG-1 | 20 | 25 | 78.0 | acs.org |

| Embedded in NG-2 | 20 | 25 | Significantly increased (lower than NG-1) | acs.orgacs.org |

| Bound to Albumin | 20 (0.47 T) | 37 | Up to 40 | scispace.com |

Note: These values are illustrative and can vary depending on specific experimental conditions.

Table 2: Estimated Molecular Parameters for Free [Gd(DOTP)]5− (Illustrative)

| Parameter | Estimated Value | Unit | Source |

| Rotational Correlation Time (τR) | ~40 | ps | acs.org |

| Second Sphere Water Lifetime (τM') | ~1 | ns | scispace.comresearchgate.net |

| Estimated number of SS water molecules | ~4 | - | researchgate.net |

Note: These values are approximate and derived from fitting experimental data using theoretical models.

Water Exchange Lifetime (τM)

The water exchange lifetime (τM), the inverse of the water exchange rate (kex), is a critical parameter influencing the relaxivity of Gd(III) complexes. It represents the average time a water molecule resides in the inner coordination sphere of the paramagnetic ion before exchanging with bulk water. For [Gd(DOTP)]5−, it is widely reported that the complex lacks inner-sphere water molecules (q=0) in its isolated state in solution. acs.orgresearchgate.netnih.govnih.govacs.orgmdpi.com However, early analysis of NMRD profiles suggested the presence of one exchangeable water molecule in the inner coordination sphere at a distance of 3.26 Å from the metal ion nih.gov. More recent studies emphasize the significant role of second-sphere water molecules in the relaxivity of [Gd(DOTP)]5−. acs.orgresearchgate.netnih.govnih.govacs.org These second-sphere water molecules are involved in strong and long-lived hydrogen bonding interactions with the phosphonate groups of the ligand. acs.orgresearchgate.netnih.govnih.govacs.org An estimated average lifetime (τM) of 1 ns for water molecules in the second coordination sphere of free [Gd(DOTP)]5− has been obtained from fitting relaxation data. acs.org This value is comparable to the residence time of a long-lived (1 ns) second sphere water molecule observed for [Gd(C11-DOTP)]5− when bound to human serum albumin (HSA). rsc.org Non-covalent interactions, such as with a fluorous amphiphile, have been shown to cause an increase in τM for [Gd(DOTP)]5−. nih.govnih.gov

Strategies for Enhancing Relaxivity in Research Probes

Enhancing the relaxivity of Gd(III) complexes is a key objective in the development of advanced research probes for MRI. According to the SBM theory, relaxivity can be optimized by increasing the number of inner-sphere water molecules (q), optimizing the water exchange rate (1/τM), and slowing the molecular tumbling rate (1/τR). stelar.itosti.gov For complexes like [Gd(DOTP)]5− that lack inner-sphere water, strategies focus on enhancing the contribution from second-sphere water molecules and influencing molecular dynamics. acs.orgresearchgate.netnih.govnih.govacs.orgrsc.org

Non-covalent Interactions (e.g., with Fluorous Amphiphiles)

Non-covalent interactions provide a versatile approach to modulate the relaxometric properties of Gd(III) complexes. For [Gd(DOTP)]5−, non-covalent interactions with a novel fluorous amphiphile have been shown to accentuate its relaxivity. nih.govnih.govusc.edu This effect is attributed to the formation of a non-covalent adduct between the anionic [Gd(DOTP)]5− complex and the cationic fluorous amphiphile, likely involving hydrogen bonding interactions with the phosphonate groups. nih.govnih.gov Mechanistic studies revealed that this interaction leads to an increase in both the water exchange lifetime (τM) and the rotational correlation time (τR). nih.govnih.gov Importantly, the increase in τR, reflecting slower molecular tumbling due to the association with the larger amphiphile, was identified as the dominant factor driving the enhanced relaxivity. nih.govnih.gov This strategy highlights how specific non-covalent interactions can be leveraged to improve the performance of Gd(III) complexes as research probes.

Supramolecular Assembly and Nanostructuring (e.g., Nanogels, Metal-Organic Frameworks)

Supramolecular assembly and nanostructuring offer powerful avenues to enhance the relaxivity of Gd(III) complexes by increasing their effective molecular size and influencing the dynamics of water molecules in their vicinity. Incorporating [Gd(DOTP)]5− into nanogels is a prominent example of this strategy. acs.orgresearchgate.netnih.govnih.govacs.orgmdpi.com When confined or used as a cross-linker in nanogels, [Gd(DOTP)]5−, despite having no inner-sphere water (q=0), exhibits remarkably high relaxivity values. acs.orgresearchgate.netnih.govnih.govacs.orgmdpi.com For instance, a relaxivity of 78.0 mM–1 s–1 was measured at 20 MHz and 298 K for [Gd(DOTP)]5− embedded in nanogels, which is nearly 20 times greater than that of the free complex. acs.orgresearchgate.netnih.govnih.govacs.orgmdpi.com This significant enhancement is primarily attributed to the fundamental role of second-sphere water molecules, which engage in strong and long-lived hydrogen bonding interactions with the phosphonate groups of the chelate within the nanogel matrix. acs.orgresearchgate.netnih.govnih.govacs.org The slower rotational correlation time (τR) of the nanogel-embedded complex compared to the free complex also contributes to the increased relaxivity. mdpi.com This approach demonstrates that even complexes lacking inner-sphere water can achieve high relaxivity through favorable interactions and restricted motion within a nanostructured environment.

Relaxivity Data Comparison

| System | Field Strength (MHz) | Temperature (°C) | Relaxivity (mM–1 s–1) | Reference |

| Free [Gd(DOTP)]5− (estimated) | 20 | 25 | ~4 | acs.org |

| [Gd(DOTP)]5− in Nanogel | 20 | 25 | 78.0 | acs.orgresearchgate.netnih.govnih.govacs.orgmdpi.com |

Advanced Research Methodologies for Gd Dotp 5−characterization and Study

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods provide invaluable experimental data on the molecular structure, electronic configuration, and dynamics of [Gd(DOTP)]5−. These techniques offer direct insights into the complex's properties in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (beyond relaxometry, for structural elucidation)

Beyond its application in relaxometry to study water proton relaxation enhancement, NMR spectroscopy is a powerful tool for the structural elucidation of lanthanide complexes like [Gd(DOTP)]5−. While the paramagnetic nature of Gd(III) can cause significant line broadening, studies on diamagnetic or less paramagnetic lanthanide analogues, as well as specific NMR techniques, can provide detailed structural information.

NMR spectroscopy, including 1D and 2D techniques such as COSY, is routinely used for the assignment of resonances and the study of conformational equilibria in lanthanide complexes. nih.gov For DOTP derivatives, NMR has been employed to elucidate the solution structures and understand the factors governing their properties. nih.gov Hyperfine shifts observed in 1H and 23Na NMR spectra can provide insights into the complex's structure in solution and its interactions with counterions. nih.gov For instance, studies on Tm(DOTP)5−, a diamagnetic analogue often used for structural studies due to the lanthanide contraction effect mimicking Gd(III), have utilized 23Na NMR hyperfine shifts to investigate ion pairing with sodium ions. nih.gov Although direct high-resolution NMR on [Gd(DOTP)]5− for complete structural elucidation is challenging due to paramagnetism, information from related complexes and ligand-based resonances can still contribute to understanding its molecular structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct probe of the electronic spin state and environment of paramagnetic species like Gd(III). For Gd(III) complexes, EPR is particularly useful for determining the zero-field splitting (ZFS) parameters, which describe the splitting of the electron spin energy levels in the absence of an external magnetic field. The ZFS parameters are highly sensitive to the symmetry and the nature of the ligand field around the Gd(III) ion.

EPR spectra of [Gd(DOTP)]5− have been acquired and analyzed to characterize its electronic properties. High-frequency EPR techniques can provide more detailed information and allow for the direct determination of ZFS parameters, even in frozen solutions. Studies have shown that the EPR spectrum of Gd-DOTP5− can be complex, sometimes requiring deconvolution into multiple components, suggesting different local environments or conformations in some conditions. The ZFS parameters obtained from EPR experiments are crucial for understanding the electronic relaxation of the Gd(III) ion, which is a key parameter influencing the relaxivity of the complex.

UV-Vis, IR, and Mass Spectrometry in Coordination Chemistry Research

UV-Vis, Infrared (IR), and Mass Spectrometry are fundamental techniques in coordination chemistry for the characterization and confirmation of synthesized complexes like [Gd(DOTP)]5−.

UV-Vis spectroscopy can provide information about electronic transitions within the complex, although Gd(III) itself has weak f-f transitions. Ligand-based transitions or charge transfer bands might be observable and can be influenced by coordination to the metal center. Studies on similar lanthanide-DOTP complexes, such as [Eu(DOTP)]5−, have utilized UV-Vis spectroscopy to investigate their photophysical properties and how they relate to structural variations.

IR spectroscopy is used to identify the functional groups present in the ligand and confirm its coordination to the metal ion by observing shifts in characteristic vibrational frequencies, such as those associated with the phosphonate (B1237965) groups in DOTP. Experimental IR spectra can be compared with theoretically calculated spectra to aid in band assignment and structural verification.

Mass spectrometry is essential for determining the molecular weight of the complex and verifying its elemental composition, confirming the successful synthesis of [Gd(DOTP)]5−. Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used for analyzing intact coordination complexes.

Computational and Theoretical Approaches in Complex Design and Analysis

Computational chemistry plays a vital role in complementing experimental studies by providing theoretical insights into the structure, electronic properties, and dynamics of [Gd(DOTP)]5−. These methods allow for the prediction and interpretation of experimental observations and can guide the design of new complexes with desired properties. lookchem.com

Ab Initio Calculations and Density Functional Theory (DFT) for Electronic Structure Prediction

Ab initio calculations and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure, geometry, and stability of coordination complexes. DFT, in particular, has become a widely used tool for studying lanthanide complexes due to its balance of accuracy and computational cost.

These methods can predict the optimized geometry of [Gd(DOTP)]5−, including bond lengths and angles, and explore different possible conformations, such as the twisted square antiprism (TSAP) and square antiprism (SAP) isomers observed in similar macrocyclic complexes. DFT calculations have been used to determine the relative energies of these isomers, showing a preference for the TSAP conformation in Ln(DOTP) complexes.

Furthermore, DFT and ab initio calculations can provide details about the electronic structure of the Gd(III) ion within the complex, including the nature of the Gd-ligand interactions and the distribution of electron density. This is important for understanding the origin of the zero-field splitting and other magnetic properties that influence relaxivity. Ab initio methods have also been applied to calculate energy levels, for example, in [Eu(DOTP)]5−, providing a theoretical basis for interpreting spectroscopic data.

Molecular Dynamics Simulations for Water Dynamics and Relaxivity Predictions

Molecular Dynamics (MD) simulations are essential for studying the behavior of [Gd(DOTP)]5− in solution, particularly the dynamics of water molecules around the complex. lookchem.comctdbase.orgwikipedia.org Since [Gd(DOTP)]5− is a q=0 complex (lacking inner-sphere water), its relaxivity is dominated by outer-sphere and possibly second-sphere water molecules. lookchem.comctdbase.orgwikipedia.orgregulations.gov

MD simulations can provide detailed information about the hydration shell around the complex, including radial distribution functions (rdf) that describe the probability of finding water molecules at a certain distance from the Gd(III) ion or the ligand. lookchem.comctdbase.orgwikipedia.org These simulations can also estimate the residence times of water molecules in the second coordination sphere, which are water molecules hydrogen-bonded to the ligand's hydrophilic groups, such as the phosphonates. lookchem.comctdbase.orgwikipedia.org

Chemometric Analysis of Spectroscopic Data in Research

Chemometric analysis, the application of mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful insights from complex spectroscopic datasets generated during the study of compounds like [Gd(DOTP)]5−. frontiersin.orgebsco.com This approach allows researchers to design optimal experimental procedures, maximize relevant information obtained from analyses, and gain a deeper understanding of the systems under investigation. frontiersin.orgebsco.com

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Near-Infrared (NIR) spectroscopy, and Raman spectroscopy, are widely used in chemical and biomedical analysis. frontiersin.orgresearchgate.netspectroscopyonline.com These methods often produce large volumes of complex data. spectroscopyonline.com Chemometrics provides the necessary tools to navigate this complexity, enabling multidimensional calibration of spectral data for the identification and quantification of analytes in intricate mixtures. frontiersin.org

In the context of [Gd(DOTP)]5− research, chemometric techniques can be applied to analyze spectroscopic data to understand its interactions with its environment, characterize its structural properties, and potentially identify its presence and concentration in various matrices. While specific studies applying chemometrics directly to [Gd(DOTP)]5− spectroscopic data were not extensively detailed in the search results, the principles of chemometrics are broadly applicable to such research. frontiersin.orgresearchgate.netspectroscopyonline.com

Common chemometric methods used in spectroscopic data analysis include principal component analysis (PCA), partial least squares (PLS) regression, and partial least squares-discriminant analysis (PLS-DA). researchgate.netspectroscopyonline.com These techniques can be used for data exploration, calibration, and classification tasks. mdpi.com For instance, PCA can help in visualizing the main sources of variation in the spectral data, while PLS regression can be used to build predictive models correlating spectral features with specific properties or concentrations of [Gd(DOTP)]5−. mdpi.com

The application of chemometrics to NMR spectroscopy data, as reviewed in some literature, highlights its utility in analyzing complex systems and extracting full information content. researchgate.net This is particularly relevant for [Gd(DOTP)]5−, which has been studied using NMR techniques, including its use as an NMR effective shift reagent. rsc.org

Preclinical Imaging Methodologies Utilizing [Gd(DOTP)]5− as a Research Tool

[Gd(DOTP)]5− has been explored as a research tool within preclinical imaging methodologies, particularly in the context of Magnetic Resonance Imaging (MRI). nih.govnih.govresearchgate.netresearchgate.netnih.govacs.org MRI is a widely used technique in preclinical research for providing anatomical, functional, and molecular information in living subjects. researchgate.netmdpi.comuk-erlangen.decuni.cz Paramagnetic contrast agents (CAs), such as those based on Gd3+ complexes, are frequently administered to enhance tissue contrast by affecting the relaxation rates of water protons. nih.govnih.govresearchgate.net

[Gd(DOTP)]5− is a macrocyclic Gd3+ complex. rsc.orgresearchgate.netnih.govacs.org Its properties, particularly its relaxivity (the ability to enhance the relaxation rates of water protons), are key to its function as an MRI contrast agent. nih.govresearchgate.netnih.govacs.orgnih.gov Relaxivity is influenced by factors including the hydration state of the contrast agent and its rotational diffusion rate. nih.govnih.gov

Research has investigated the potential of [Gd(DOTP)]5− in various preclinical imaging applications. One notable area is its use in developing strategies for pH mapping using MRI. researchgate.netnih.gov For example, [Gd(DOTP)]5−, which has pH-independent relaxivity, has been used in conjunction with pH-sensitive Gd-based agents (like GdDOTA-4AmP) to estimate agent concentration and subsequently map extracellular tissue pH in research models, such as in kidneys and brain tumors. researchgate.netnih.gov This approach relies on the assumption that both contrast agents have similar distribution and pharmacokinetics. researchgate.netnih.gov

Furthermore, [Gd(DOTP)]5− has been incorporated into nanoassembled capsules (NACs) to improve its relaxivity and explore its potential as a high-relaxivity MRI contrast agent. nih.govnih.govnih.govacs.orgacs.orgfigshare.com Embedding [Gd(DOTP)]5− within nanogels has also shown remarkable relaxivity values, attributed to the influence of second-sphere water molecules. researchgate.netnih.govacs.org These studies highlight the ongoing research into optimizing the performance of [Gd(DOTP)]5− in preclinical MRI.

Preclinical imaging platforms often utilize multimodal imaging techniques, combining MRI with other modalities like CT, PET, SPECT, ultrasound, and optical imaging, to provide comprehensive data from small animal models. uk-erlangen.decuni.cz The use of [Gd(DOTP)]5− within such platforms contributes to the development and testing of new imaging probes and methodologies. uk-erlangen.decuni.cz

Principles of High-Resolution Anatomical and Functional Imaging in Research Models

High-resolution anatomical and functional imaging in research models, particularly using MRI, aims to visualize detailed structures and dynamic biological processes in living subjects. mdpi.comunm.eduunipd.it Anatomical imaging provides detailed structural information, while functional imaging captures physiological parameters and biological activities over time. mdpi.comunipd.it

MRI excels at providing excellent soft tissue contrast and high spatial resolution, making it suitable for detailed anatomical imaging in small animals. mdpi.com Techniques like T1-weighted, T2-weighted, and proton-weighted imaging are fundamental for anatomical visualization. unm.edu

Functional MRI (fMRI) techniques, such as dynamic contrast-enhanced MRI (DCE-MRI), diffusion-weighted imaging (DWI), diffusion-tensor imaging (DTI), and perfusion-weighted imaging, provide insights into physiological processes like blood flow, diffusion, and tissue permeability. unm.eduunipd.itamegroups.org These methods are crucial for studying disease progression, response to therapy, and the function of specific organs or tissues in research models. mdpi.comunm.eduamegroups.org

While the search results did not specifically detail the direct application of [Gd(DOTP)]5− in all these high-resolution techniques, its role as a contrast agent in MRI suggests its potential utility in enhancing contrast for both anatomical and functional studies where contrast enhancement is beneficial. For instance, DCE-MRI, which analyzes the temporal enhancement pattern of tissues after contrast agent administration, could potentially utilize [Gd(DOTP)]5− to assess parameters related to tissue perfusion and vascular permeability in research models. unm.eduamegroups.org

The development of new imaging probes and technologies, often involving contrast agents like [Gd(DOTP)]5−, is integral to advancing high-resolution anatomical and functional imaging capabilities in preclinical research. uk-erlangen.decuni.cz

Methodological Considerations for Contrast-Enhanced MRI in Research Models

Methodological considerations for contrast-enhanced MRI in research models using agents like [Gd(DOTP)]5− involve optimizing various parameters to achieve accurate and reliable imaging data. rsc.orgunm.edu These considerations encompass aspects of animal handling, contrast agent administration, MRI pulse sequences, and data analysis. unm.edu

When using Gd-based contrast agents in research models, factors such as the concentration of the agent, injection method, and timing of imaging after administration are critical. The relaxivity of the contrast agent, which is its efficiency in shortening relaxation times, is a key property influencing the degree of contrast enhancement. nih.govresearchgate.netnih.govacs.orgnih.gov As noted, the relaxivity of [Gd(DOTP)]5− can be influenced by its environment, such as when embedded in nanogels. researchgate.netnih.govacs.org

For contrast-enhanced MRI, T1-weighted sequences are commonly used as T1-shortening agents like Gd complexes generally lead to signal brightening. nih.gov Optimizing pulse sequence parameters, such as repetition time (TR) and echo time (TE), is essential to maximize contrast enhancement and acquire images with sufficient signal-to-noise ratio and spatial resolution. unm.edu

In studies involving pH mapping using [Gd(DOTP)]5− and a pH-sensitive agent, the assumption of similar pharmacokinetics and biodistribution between the two agents is a significant methodological consideration that can impact the accuracy of pH calculations. researchgate.netnih.gov Dynamic imaging sequences are employed to capture the uptake and clearance of the contrast agents over time. researchgate.netunm.eduamegroups.org

Preclinical MRI platforms are equipped with features for monitoring physiological parameters in animals during imaging, such as heart rate, respiration, and temperature, which are important for maintaining stable physiological conditions and ensuring data consistency. cuni.czunm.edu The choice of animal model and the specific research question also dictate the appropriate imaging protocol and methodological approach.

Development of Nanoassembled Capsules and Other Delivery Systems for Research Applications

The development of nanoassembled capsules (NACs) and other delivery systems for compounds like [Gd(DOTP)]5− is an active area of research aimed at improving their properties and expanding their research applications. nih.govnih.govacs.orgfigshare.com Encapsulating contrast agents within nanocarriers can offer several advantages, including improved relaxivity, altered biodistribution, and the potential for targeted delivery. nih.govnih.govresearchgate.netnih.govacs.orgacs.orgfrontiersin.org

Research has demonstrated the formation of NACs incorporating [Gd(DOTP)]5− within an internal polymer aggregate, often enclosed within a silica (B1680970) shell. nih.govnih.govacs.orgfigshare.com These capsules can be formed using polymers like polyallylamine or poly-L-lysine. nih.govacs.org A key finding is that incorporating [Gd(DOTP)]5− within the aggregate core can restrict its molecular rotation, leading to an enhancement in relaxivity. nih.govnih.govacs.org Smaller NACs have shown greater gains in relaxivity, attributed to high water accessibility and effective rotational restriction of the Gd3+ chelate. nih.govnih.govacs.org

The silica shell in these NACs is designed to be permeable to water, allowing the encapsulated [Gd(DOTP)]5− to interact with water protons and function as a T1-shortening agent. nih.gov The size and properties of the NACs can be controlled during synthesis by adjusting factors such as the cationic polymer, solvent system, and charge ratio. nih.gov

Beyond NACs, other nanogel formulations have been developed to encapsulate [Gd(DOTP)]5−. researchgate.netnih.govacs.org These nanogels, formed through electrostatic interactions between polymers like chitosan (B1678972) and hyaluronic acid, have shown remarkably high relaxivity values for [Gd(DOTP)]5−, which typically lacks inner-sphere water molecules. researchgate.netnih.govacs.org This enhanced relaxivity is attributed to the influence of structured water molecules in the second coordination shell of the Gd ion, involved in strong hydrogen bonding interactions with the phosphonate groups of the ligand within the confined environment of the nanogel. researchgate.netnih.govacs.org

These delivery systems are being investigated for their potential in preclinical MRI applications, aiming to improve the sensitivity and efficacy of [Gd(DOTP)]5− as a contrast agent. nih.govresearchgate.netnih.govacs.orgacs.org The development of such nanoassembled systems represents a significant research effort towards creating more effective and potentially targeted contrast agents for molecular imaging and other biomedical research applications. nih.govresearchgate.netnih.govacs.orgacs.orgfrontiersin.org

Emerging Research Directions and Future Perspectives on Gd Dotp 5−

Integration into Novel Research Platforms (e.g., Metal-Organic Frameworks, Nanohydrogels)

The integration of [Gd(DOTP)]5− into advanced materials like Metal-Organic Frameworks (MOFs) and nanohydrogels is an active area of research aimed at enhancing its performance and enabling new functionalities. Nanogels, particularly those based on biocompatible polymers like chitosan (B1678972) and hyaluronic acid, have shown promise as carriers for paramagnetic Gd chelates in magnetic resonance bioimaging. nih.govacs.orgresearchgate.netmdpi.com

Studies have explored incorporating [Gd(DOTP)]5− into chitosan-hyaluronic acid nanogels through electrostatic interactions. mdpi.comresearchgate.net While initial approaches involving the presence of [Gd(DOTP)]5− during nanogel preparation resulted in limited Gd3+ loading, using [Gd(DOTP)]5− directly as a cross-linking agent significantly increased the concentration of confined paramagnetic centers. nih.govacs.org This approach yielded remarkable relaxivity values, nearly 20 times greater than that of the free complex, despite the absence of inner-sphere water molecules. nih.govacs.orgresearchgate.netresearchgate.net This enhanced relaxivity is attributed to strong and long-lived hydrogen bonding interactions between second-sphere water molecules and the phosphonate (B1237965) groups of the complex within the confined environment of the nanogel. nih.govacs.orgresearchgate.net

Metal-Organic Frameworks (MOFs), crystalline nanoporous materials formed by metal ions and organic linkers, are also being investigated for their potential in drug delivery, catalysis, and gas storage. nih.govmdpi.com While the biomedical application of MOFs is still relatively less explored, the integration of MOF materials with high surface area and tunable structure with polymers is crucial for creating composite films with multiple applications. mdpi.com Although direct examples of [Gd(DOTP)]5− integration into MOFs were not extensively detailed in the provided results, the broader research into lanthanide MOFs and the use of Gd in MOF structures for sensing applications suggest potential future directions for incorporating [Gd(DOTP)]5− into these platforms. mdpi.com

The biocompatibility of Gd-loaded chitosan-hyaluronic acid nanogels has been investigated, showing no significant difference in cell survival profiles in certain cell lines, suggesting good biocompatibility. mdpi.com

Design of Responsive and Activatable Probes for Specific Research Biomarkers

The development of responsive and activatable MRI probes is a key area where [Gd(DOTP)]5− and similar Gd complexes are being explored. Unlike conventional "always-on" contrast agents, activatable probes switch from an "off" to an "on" state in the presence of specific biomarkers or changes in the physiological microenvironment, leading to an improved signal-to-noise ratio and enhanced sensitivity and specificity. researchgate.netescholarship.org

While the provided results primarily discuss activatable probes based on other Gd complexes like Gd-DOTA-4AmP for pH sensing researchgate.netmdpi.com and Gd(III)-DOTA chelates in bimodal fluorescence-MR probes for detecting caspase-3/7 acs.org, the principles can be extended to [Gd(DOTP)]5−. The high negative charge of [Gd(DOTP)]5− and its interaction with second-sphere water molecules could potentially be modulated by local environmental changes, such as pH shifts, enzymatic activity, or the presence of specific ions, to trigger a change in relaxivity.

Research on pH-sensitive contrast agents highlights the potential for designing probes that respond to the acidic microenvironment of tumors or other pathological conditions. escholarship.orgresearchgate.netmdpi.com The design of such probes often involves incorporating functional groups with pKa values within the physiological or pathological pH range, which could be a strategy applied to DOTP-based ligands. researchgate.net

The concept of activatable probes also extends to detecting specific enzymes or redox status, further broadening the potential applications of responsive Gd complexes. escholarship.org The development of oligonucleotide-based activatable MRI probes targeting bacterial nucleases, for instance, demonstrates the feasibility of using targeted approaches to achieve signal activation in the presence of specific biological targets. nih.gov

Development of Multifunctional Probes for Advanced Theranostic Research Concepts

Multifunctional probes combining diagnostic imaging capabilities with therapeutic functions are central to the emerging field of theranostics. nih.govresearchgate.net [Gd(DOTP)]5−, with its MRI contrast properties, is being investigated as a component in such systems.

One approach involves integrating [Gd(DOTP)]5− into nanosystems that can also carry therapeutic agents. For example, chitosan-based nanobubble formulations containing [Gd(DOTP)]5− as a T1-MRI agent and prednisolone (B192156) phosphate (B84403) as a model drug have been developed as potential theranostic agents. nih.govresearchgate.net These nanosystems aim to provide both imaging support and drug delivery capabilities.

The concept of using ultrasound to trigger drug release from nanosystems containing MRI agents is also being explored. nih.govfrontiersin.org Liposome-based sonosensitive MRI agents, for instance, can encapsulate both a therapeutic drug and an MRI agent like a Gd3+ complex, with ultrasound exposure leading to the release of the contents and a change in the MRI signal. frontiersin.org While specific examples with [Gd(DOTP)]5− in this exact context were not detailed, its incorporation into nanocarriers like nanohydrogels, as discussed in Section 5.1, provides a platform for developing such multifunctional systems.

Multifunctional theranostic nanoplatforms loaded with Gd-complexes and therapeutic drugs like doxorubicin (B1662922) have been proposed for applications in personalized medicine. rsc.org These targeted nanostructures can combine imaging capabilities with targeted drug delivery. The use of [Gd(DOTP)]5− within such targeted delivery systems could leverage its relaxometric properties for imaging while the nanocarrier facilitates localized drug release.

Theoretical and Methodological Advancements in Relaxivity Prediction and Measurement

Understanding and predicting the relaxivity of Gd complexes is crucial for designing improved MRI contrast agents. The relaxivity of a contrast agent is influenced by several factors, including the molecular reorientation time, the exchange lifetime of water coordinated to the complex, and interactions with the surrounding environment, including second-sphere water molecules. rsc.orgrsc.orgresearchgate.netmri-q.com

[Gd(DOTP)]5− presents a particularly interesting case for theoretical and methodological studies due to its high negative charge and the significant contribution of second-sphere water molecules to its relaxivity, despite lacking inner-sphere water. nih.govacs.orgresearchgate.netrsc.org This seemingly paradoxical behavior has prompted deeper analysis of the relaxation data to understand the fundamental role of these second-sphere interactions. nih.govacs.orgresearchgate.net

Theoretical approaches, such as ab initio calculations, are valuable for understanding the physicochemical properties of lanthanide complexes like [Gd(DOTP)]5− and their relation to relaxivity. rsc.org These calculations can provide insights into the electronic structure and interactions with water molecules, aiding in the design of new compounds with desired relaxometric properties. rsc.org

Methodological advancements in relaxivity measurement, including variable temperature 1H NMRD and 17O NMR measurements, are employed to characterize the water exchange dynamics and rotational correlation times, which are critical parameters influencing relaxivity. researchgate.netcuni.cz Studies on [Gd(DOTP)]5− embedded in nanogels, for instance, have utilized relaxometric measurements to demonstrate the significant enhancement in relaxivity compared to the free complex and to understand the contribution of confined water. nih.govacs.orgresearchgate.netresearchgate.net

Furthermore, the effect of the surrounding environment, such as interactions with proteins like human serum albumin (HSA), on the relaxivity of Gd complexes is an important consideration. cuni.cz While the interaction of [Gd(DOTP)]5− with HSA was not explicitly detailed in the provided results, studies on other Gd complexes have shown that protein binding can significantly increase relaxivity due to the formation of supramolecular adducts with slower rotational correlation times. cuni.cz

The development of techniques like dynamic nuclear polarization (DNP) enhanced magnetic resonance is also advancing the ability to detect biomarkers and physiological information, which could potentially be combined with responsive Gd agents in the future. oup.com

Q & A

Q. How does the chemical structure of Gd-DOTP influence its binding affinity to hemoglobin variants?

- Methodological Answer : this compound’s binding affinity to hemoglobin is determined by its macrocyclic structure, which stabilizes interactions with heme groups. Experimental validation involves measuring dissociation constants (Kd) via nuclear magnetic resonance (NMR) relaxometry under controlled pH and oxygen conditions. For example, this compound exhibits a 5.1-fold higher binding ratio to deoxyhemoglobin compared to oxyhemoglobin, attributed to its flexible coordination geometry .

Q. What experimental techniques are used to quantify this compound’s relaxivity in biological systems?

- Methodological Answer : Longitudinal (T1) and transverse (T2) relaxation times are measured using MRI phantoms at varying magnetic field strengths (e.g., 1.5T vs. 3T). Relaxivity (r1/r2) is calculated by plotting 1/T1 or 1/T2 against this compound concentration. For instance, this compound shows a deoxy-Hb-bound relaxivity (rb) of 37.5 s<sup>−1</sup>, which is critical for hypoxia-sensitive imaging .

Q. What are the primary challenges in measuring tissue pH with this compound?

- Methodological Answer : Key challenges include distinguishing pH-dependent relaxivity changes from confounding variables like local this compound concentration. Dual-injection protocols (e.g., co-administering pH-insensitive agents like this compound and pH-responsive analogs) are used to isolate pH effects. Researchers must validate tissue biodistribution similarity between agents via autoradiography or fluorescence tagging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding constants (Ka) for this compound across studies?

- Methodological Answer : Variability in Ka values (e.g., 360 ± 150 M<sup>−1</sup> for oxy-Hb vs. 1823 ± 253 M<sup>−1</sup> for deoxy-Hb) arises from differences in experimental conditions (e.g., temperature, ionic strength). Standardization involves using buffer-matched hemoglobin solutions and cross-validating results with isothermal titration calorimetry (ITC) .

Q. What strategies optimize this compound’s sensitivity to hypoxia in tumor imaging?

- Methodological Answer : Encapsulating this compound in red blood cells (RBCs) enhances its retention in hypoxic regions. Researchers track RBC-bound this compound using <sup>19</sup>F MRI or fluorescence microscopy. This approach leverages the higher binding affinity of deoxy-Hb to this compound, amplifying signal contrast in low-oxygen tumor microenvironments .

Q. How do dynamic contrast-enhanced MRI (DCE-MRI) protocols using this compound address motion artifacts in organ-specific studies?

- Methodological Answer : Respiratory-gated imaging and pharmacokinetic modeling (e.g., Tofts model) are employed to correct motion artifacts. For renal or hepatic studies, region-of-interest (ROI) analysis is paired with iterative reconstruction algorithms to minimize noise from peristalsis or blood flow .

Q. What statistical frameworks are used to validate this compound’s hypoxia-specificity in multi-agent MRI studies?

- Methodological Answer : Multivariate regression models correlate this compound signal intensity with gold-standard hypoxia markers (e.g., pimonidazole immunohistochemistry). Spatial co-localization analysis (e.g., Dice coefficient) quantifies agreement between MRI-derived hypoxia maps and histopathology .

Data Contradiction & Validation

Q. How to reconcile conflicting reports on this compound’s stability in serum?

- Methodological Answer : Stability assays under simulated physiological conditions (37°C, pH 7.4) are critical. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies free Gd<sup>3+</sup> release over time. Discrepancies often stem from variations in serum protein content (e.g., albumin), which can chelate Gd<sup>3+</sup> and alter apparent stability .

Q. What controls are essential when comparing this compound’s efficacy across preclinical models?

- Methodological Answer : Normalize MRI signal intensity to tissue gadolinium concentration (measured via ICP-MS). Include sham-treated controls to account for endogenous T1/T2 variations. For tumor models, stratify by hypoxia marker expression (e.g., HIF-1α) to ensure biological relevance .

Methodological Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.